Adenylyl(3'-5')cytidine-3'-phosphate

Overview

Description

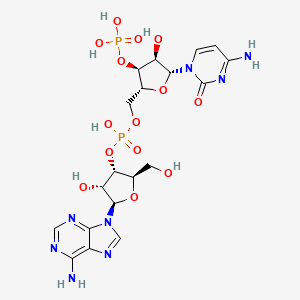

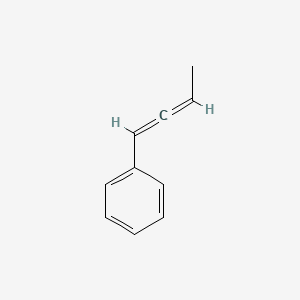

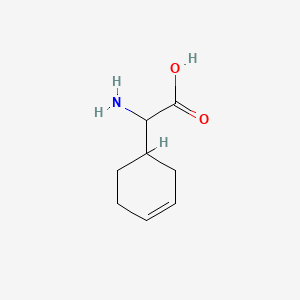

Adenylyl(3’-5’)cytidine-3’-phosphate, also known as ApCp, is a chemical compound with the molecular formula C19H25N8O11P . It is a dinucleotide where the two bases are connected via a (3’->5’)-phosphodiester linkage . The compound has a molecular weight of 572.42 .

Molecular Structure Analysis

The molecular structure of Adenylyl(3’-5’)cytidine-3’-phosphate is characterized by its stereochemistry. It has an absolute stereochemistry with 8 defined stereocenters . The compound’s SMILES string representation isNC1=NC (=O)N (C=C1)C2OC (CO)C (OP (O) (=O)OCC3OC (C (O)C3O)n4cnc5c (N)ncnc45)C2O . Physical And Chemical Properties Analysis

Adenylyl(3’-5’)cytidine-3’-phosphate has a molecular weight of 572.42 and its empirical formula is C19H25N8O11P . It is typically stored at a temperature of -20°C .Scientific Research Applications

1. Structural Analysis and Biochemical Interest

- Adenylyl(3'-5')cytidine-3'-phosphate has been a subject of interest due to its role as a component of ribonucleic acid and its involvement in the structure of many coenzymes. Its involvement in metabolic processes as di- and tri-phosphate forms makes it particularly significant (Kraut & Jensen, 1960).

2. Applications in Molecular Biology

- The compound has been used in the synthesis of high-specific-activity 32P-labelled derivatives for radiobinding and radioimmune assays. These derivatives have proven to be effective probes in biological studies, showcasing its versatility in molecular biology applications (Silverman, Wreschner, Gilbert & Kerr, 2005).

3. Interaction with Ribonuclease

- Studies have examined the interaction of Adenylyl(3'-5')cytidine with ribonuclease-A, revealing unique binding characteristics that contribute to our understanding of nucleotide-enzyme interactions. This research has implications for understanding molecular mechanisms in biochemistry (Mitsui, Urata, Torii & Irie, 1978).

4. Role in Glycogen Synthesis

- The cyclic phosphate esters of nucleotides, including Adenylyl(3'-5')cytidine, have been shown to affect glycogen synthesis in liver tissues, indicating their role in metabolic regulation (Glinsmann & Hern, 1969).

5. Photophysical Studies

- Photophysical studies involving dinucleoside phosphates, including Adenylyl(3'-5')cytidine, have explored their absorption and fluorescence properties. These properties are critical for their potential use as fluorescent probes in biochemical and medical research (Kononov, Bakulev & Rapoport, 1993).

6. Analytical Chemistry Applications

- Adenylyl(3'-5')cytidine has been used in the development and validation of analytical methods, such as HPLC, for the determination of nucleotides in various biological and chemical samples. This highlights its importance in analytical chemistry (Krpan, Vahčić & Hruškar, 2009).

properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O14P2/c20-9-1-2-26(19(31)25-9)17-12(30)14(40-42(32,33)34)8(39-17)4-37-43(35,36)41-13-7(3-28)38-18(11(13)29)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H,35,36)(H2,20,25,31)(H2,21,22,23)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNQEPCYFNBXEA-KPKSGTNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenylyl(3'-5')cytidine-3'-phosphate | |

CAS RN |

2348-33-6 | |

| Record name | Adenylyl(3'-5')cytidine-3'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-naphth[1,2-d]imidazole](/img/structure/B3369389.png)

![4-Hydroxybenzo[H]quinoline](/img/structure/B3369446.png)